molecular formula C9H5NO4 B181039 3-(3-Nitrophenyl)prop-2-ynoic acid CAS No. 4996-15-0

3-(3-Nitrophenyl)prop-2-ynoic acid

Cat. No.: B181039
CAS No.: 4996-15-0
M. Wt: 191.14 g/mol
InChI Key: LOZNNNHOSZGZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)prop-2-ynoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propynoic acid moiety. This compound is notable for its applications in various fields of scientific research, including drug discovery, organic synthesis, and material science.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Organotin(iv) carboxylates of a similar compound, (2e)-3-(3-nitrophenyl)prop-2-enoic acid, have shown concentration-dependent antitumor effects in hela cervical adenocarcinoma cells . This suggests that 3-(3-Nitrophenyl)prop-2-ynoic acid might interact with its targets in a similar manner, leading to changes in cell behavior.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a variety of biological activities , suggesting that this compound could have diverse molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)prop-2-ynoic acid typically involves the reaction of 3-nitrophenylacetylene with carbon dioxide under specific conditions. This reaction can be facilitated by the use of catalysts and controlled temperature and pressure settings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)prop-2-ynoic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Comparison with Similar Compounds

    Propiolic acid: The simplest acetylenic carboxylic acid, used in similar synthetic applications.

    3-(2-Naphthyl)prop-2-ynoic acid: Another derivative with applications in organic synthesis.

Uniqueness: 3-(3-Nitrophenyl)prop-2-ynoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-(3-nitrophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNNNHOSZGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325006
Record name 3-(3-Nitrophenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4996-15-0
Record name 4996-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Nitrophenyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4996-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.